(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C8H13BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-isobutyl-1H-pyrazole followed by the introduction of a methanol group. One common method involves the use of 4-bromo-1-methyl-3-pyrazole carboxylate as a starting material. This compound is dissolved in a solvent such as toluene, and the reaction mixture is stirred under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group allows for versatile interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol: Similar in structure but with a methyl group instead of an isobutyl group.
(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)methanol: Similar but with the bromine atom at a different position on the pyrazole ring.
Uniqueness
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
[4-bromo-2-(2-methylpropyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIATPFFWKLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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